

# An In-depth Technical Guide to the Post-Translational Modifications of p80-coilin

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## Compound of Interest

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This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the nuclear protein **p80-coilin**, a key scaffolding protein of Cajal bodies (CBs). Understanding the intricate regulation of **p80-coilin** through PTMs is crucial for elucidating its role in various cellular processes, including ribonucleoprotein (RNP) biogenesis, and for developing novel therapeutic strategies targeting these pathways.

## Introduction to p80-coilin and its Functions

**p80-coilin** is the signature protein of Cajal bodies, subnuclear structures involved in the maturation, assembly, and recycling of small nuclear ribonucleoproteins (snRNPs) and other RNPs.[1] While a significant portion of **p80-coilin** is localized to CBs, a substantial pool also exists in the nucleoplasm. The dynamic exchange of **p80-coilin** between these compartments is tightly regulated and influenced by its post-translational modification status. These modifications play a critical role in modulating **p80-coilin**'s interactions with other proteins and RNAs, its subcellular localization, and its overall function in maintaining nuclear homeostasis.

## Key Post-Translational Modifications of p80-coilin

**p80-coilin** undergoes several key PTMs, including phosphorylation, methylation, ubiquitination, and SUMOylation. These modifications are dynamically regulated by a host of enzymes and signaling pathways, influencing the structure and function of Cajal bodies.

### Phosphorylation

Phosphorylation is a major regulatory PTM of **p80-coilin**, influencing Cajal body assembly and disassembly throughout the cell cycle.[2][3] **p80-coilin** is a phosphoprotein, with its phosphorylation levels increasing during mitosis, which correlates with the disassembly of Cajal bodies.[2]

#### Quantitative Data on **p80-coilin** Phosphorylation

While mass spectrometry-based proteomics has identified numerous phosphorylation sites on **p80-coilin**, comprehensive quantitative data, such as the stoichiometry of each modification under different cellular conditions, remains largely uncharacterized in publicly available literature. The following table summarizes the currently identified phosphorylation sites and the key enzymes involved in their regulation.

| Modification Site                            | Regulating Kinase          | Regulating Phosphatase | Functional Consequence  | References   |
|--|----------------------------|------------------------|---|--------------|
| Ser/Thr residues                             | CDK2-cyclin E              | PPM1G                  | Regulates Cajal body assembly and disassembly during the cell cycle.        | [2][3][4][5] |
| At least 11 sites identified by tandem MS/MS | CDK2-cyclin E, UHKM1, VRK1 | PPM1G                  | Impacts coilin self-association and interaction with SMN and SmB'.          | [2]          |
| T122, T303, S271, S489, S566                 | Not specified              | Not specified          | Identified in protein-wide screens; specific functions under investigation. |              |

## Methylation

Arginine methylation of **p80-coilin**, particularly within its RG-rich motif, is crucial for its interaction with the Survival of Motor Neuron (SMN) protein.[6] The SMN complex plays a vital role in the assembly of snRNPs. The methylation status of **p80-coilin**, therefore, directly impacts the recruitment of the SMN complex to Cajal bodies.

### Quantitative Data on **p80-coilin** Methylation

Specific quantitative data on the stoichiometry of **p80-coilin** methylation is not readily available. The primary enzyme responsible for the symmetrical dimethylation of Sm proteins, which associate with coilin, is PRMT5. While direct methylation of coilin by PRMT5 is suggested, further studies are needed for confirmation.

| Modification Site | Regulating Methyltransferase | Functional Consequence  | References |
|-------------------|------------------------------|---|------------|
| RG-box            | PRMT5 (implicated)           | Modulates interaction with the SMN protein, affecting snRNP biogenesis. | [6][7]     |

## Ubiquitination

Ubiquitination of **p80-coilin** has been observed, notably during adenovirus infection. This modification appears to be non-degradative and is suggested to play a role in regulating viral mRNA export.[8] The adenovirus E1B-55K/E4orf6 complex, a viral E3 ubiquitin ligase, is a candidate for mediating this modification.[4][8][9][10][11][12][13][14]

### Quantitative Data on **p80-coilin** Ubiquitination

The specific lysine residues on **p80-coilin** that are ubiquitinated and the stoichiometry of this modification are yet to be determined.

| Modification Site | Regulating E3 Ligase                 | Functional Consequence   | References  |
|-------------------|--------------------------------------|--|-------------|
| Not specified     | Adenovirus E1B-55K/E4orf6 (putative) | May regulate viral mRNA export during infection (non-degradative). | [8][12][13] |

## SUMOylation

**p80-coilin** is also modified by the Small Ubiquitin-like Modifier (SUMO) protein. This modification is implicated in the DNA damage response, where it influences the dynamics of PARP1. The E3 SUMO ligase PIAS4 has been shown to interact with and SUMOylate coilin.[15]

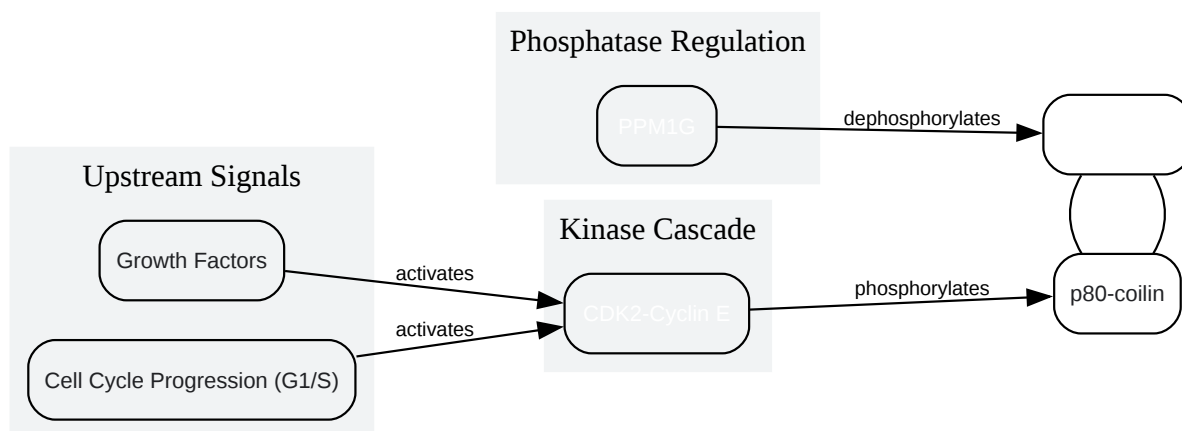
### Quantitative Data on **p80-coilin** SUMOylation

While it is known that multiple lysine residues on coilin can be SUMOylated, the precise locations and stoichiometry of these modifications are still under investigation.

| Modification Site        | Regulating E3 Ligase | Functional Consequence  | References  |
|--------------------------|----------------------|---|-------------|
| Multiple Lysine Residues | PIAS4                | Involved in the DNA damage response; influences PARP1 dynamics. | [2][15][16] |

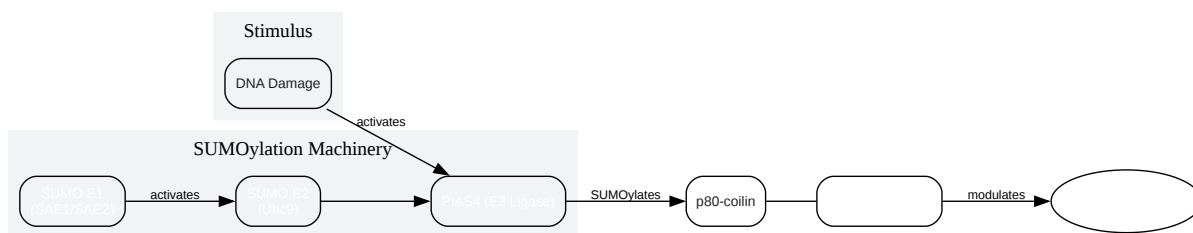
## Signaling Pathways Regulating p80-coilin PTMs

The post-translational modification of **p80-coilin** is a dynamic process controlled by complex signaling networks. Below are diagrams of the key pathways involved.



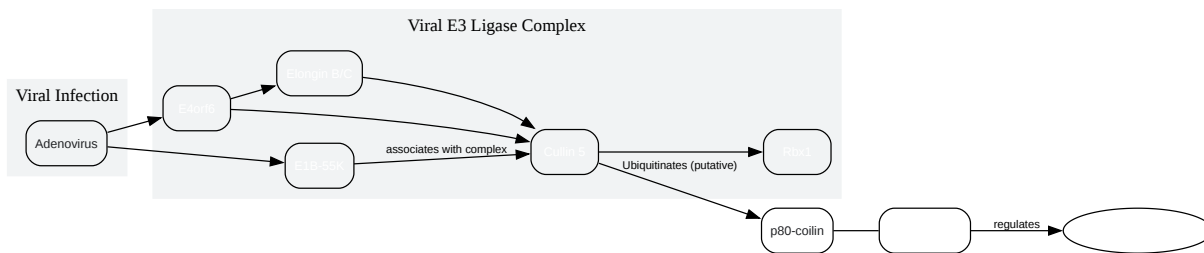
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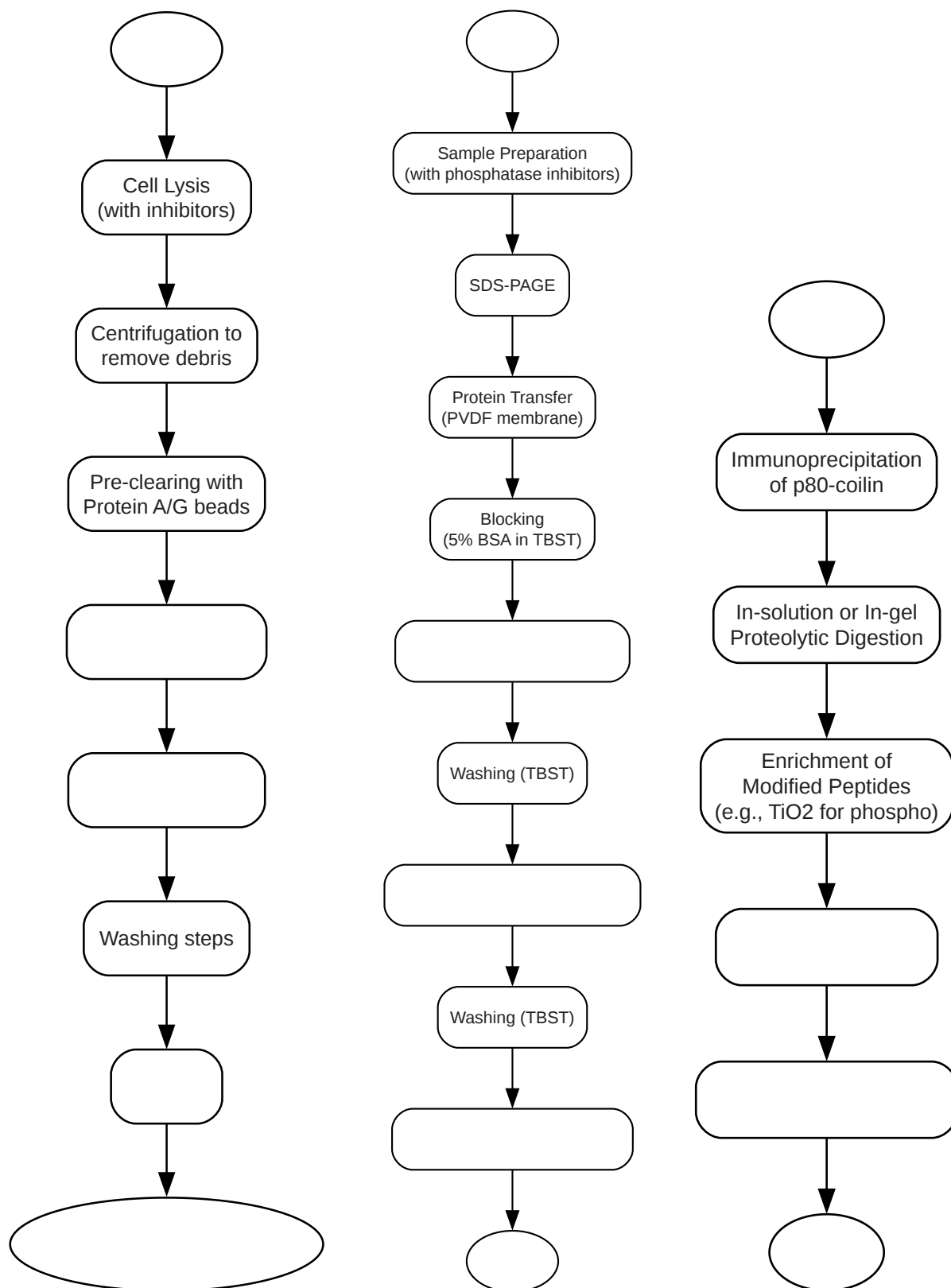
**Diagram 1:** Regulation of **p80-coilin** Phosphorylation.



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**Diagram 2:** PIAS4-mediated SUMOylation of **p80-coilin**.





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